molecular formula C21H16N2O5S B11232555 N-(1,3-benzodioxol-5-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(1,3-benzodioxol-5-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11232555
M. Wt: 408.4 g/mol
InChI Key: MXZLGFBQOCOCJC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a dibenzo[c,e][1,2]thiazine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the benzodioxole ring, the construction of the dibenzo[c,e][1,2]thiazine core, and the introduction of the carboxamide group. Common reagents and conditions used in these reactions include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. For example, it may modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H16N2O5S/c1-23-17-8-6-13(10-16(17)15-4-2-3-5-20(15)29(23,25)26)21(24)22-14-7-9-18-19(11-14)28-12-27-18/h2-11H,12H2,1H3,(H,22,24)

InChI Key

MXZLGFBQOCOCJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

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